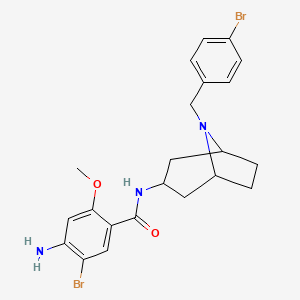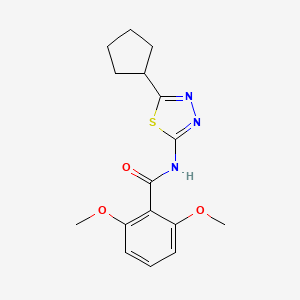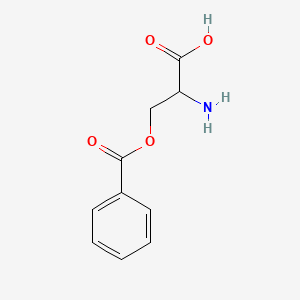
4-(Hexylsulfanyl)-1H-1lambda~6~-thiophene-1,1,3(2H)-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Hexylsulfanyl)-1H-1lambda~6~-thiophene-1,1,3(2H)-trione is a sulfur-containing heterocyclic compound. This compound is characterized by a thiophene ring substituted with a hexylsulfanyl group and a trione functionality. The presence of sulfur and the unique structure of the thiophene ring make this compound of interest in various fields of research, including organic synthesis, medicinal chemistry, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hexylsulfanyl)-1H-1lambda~6~-thiophene-1,1,3(2H)-trione typically involves the introduction of the hexylsulfanyl group to a thiophene ring followed by oxidation to form the trione functionality. One common method involves the reaction of hexylthiol with a thiophene derivative under basic conditions to form the hexylsulfanyl-substituted thiophene. This intermediate is then oxidized using an oxidizing agent such as hydrogen peroxide or a peracid to yield the trione compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(Hexylsulfanyl)-1H-1lambda~6~-thiophene-1,1,3(2H)-trione can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the hexylsulfanyl group can be further oxidized to form sulfoxides or sulfones.
Reduction: The trione functionality can be reduced to form diols or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Diols, alcohols.
Substitution: Various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
4-(Hexylsulfanyl)-1H-1lambda~6~-thiophene-1,1,3(2H)-trione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mecanismo De Acción
The mechanism of action of 4-(Hexylsulfanyl)-1H-1lambda~6~-thiophene-1,1,3(2H)-trione depends on its specific application. In biological systems, it may interact with cellular targets through its sulfur-containing functional groups, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways involved can vary based on the specific biological context and the nature of the interactions.
Comparación Con Compuestos Similares
Similar Compounds
4-(Hexylsulfanyl)-1H-pyrazole: Another sulfur-containing heterocycle with similar reactivity.
4-(Hexylsulfanyl)-1H-indazole: Shares the hexylsulfanyl group but has a different heterocyclic core.
4-(Hexylsulfanyl)-1H-imidazole: Contains the hexylsulfanyl group and an imidazole ring.
Uniqueness
4-(Hexylsulfanyl)-1H-1lambda~6~-thiophene-1,1,3(2H)-trione is unique due to the combination of the thiophene ring and the trione functionality, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and potential therapeutic agents.
Propiedades
Número CAS |
79552-44-6 |
|---|---|
Fórmula molecular |
C10H16O3S2 |
Peso molecular |
248.4 g/mol |
Nombre IUPAC |
4-hexylsulfanyl-1,1-dioxothiophen-3-one |
InChI |
InChI=1S/C10H16O3S2/c1-2-3-4-5-6-14-10-8-15(12,13)7-9(10)11/h8H,2-7H2,1H3 |
Clave InChI |
LGORPTPFTFOPOL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCSC1=CS(=O)(=O)CC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


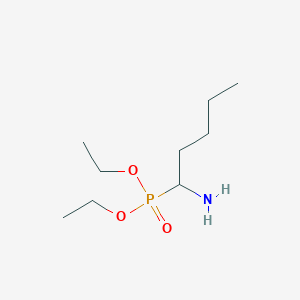
![3-Methyl-2-[(prop-2-en-1-yl)sulfanyl]-1-benzothiophene](/img/structure/B14433556.png)
![9H-Thioxanthen-2-ol, 7-chloro-9-[3-(dimethylamino)propylidene]-, (Z)-](/img/structure/B14433571.png)

![1-Methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridin-1-ium bromide](/img/structure/B14433591.png)
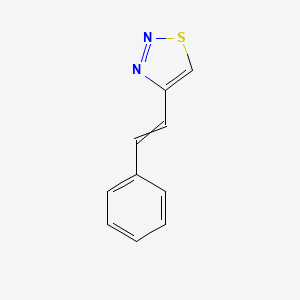
![4-Methoxy-8,8-dimethylbicyclo[3.2.1]oct-3-en-2-one](/img/structure/B14433608.png)

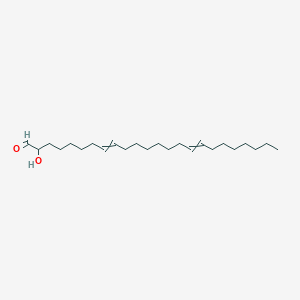
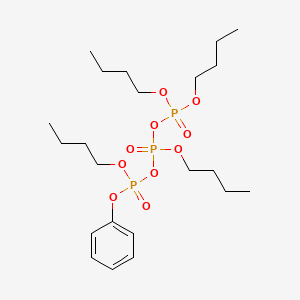
![5-(Benzyloxy)-2-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B14433633.png)
